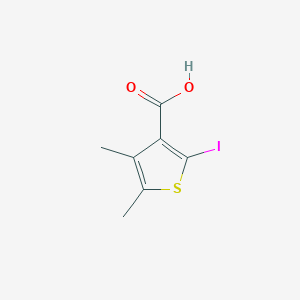

2-Iodo-4,5-dimethylthiophene-3-carboxylic acid

説明

特性

IUPAC Name |

2-iodo-4,5-dimethylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2S/c1-3-4(2)11-6(8)5(3)7(9)10/h1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTSQLIZQRJASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)O)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Direct Iodination of Thiophene-3-carboxylic Acid Derivatives

A classical approach involves the iodination of 4,5-dimethylthiophene-3-carboxylic acid or its derivatives using molecular iodine (I₂) in the presence of oxidizing agents such as nitric acid (HNO₃) or hydrogen peroxide (H₂O₂). This method exploits electrophilic aromatic substitution, where the iodine electrophile selectively substitutes at the 2-position of the thiophene ring due to electronic and steric factors.

- Reaction conditions: Typically, the reaction is conducted in polar solvents under controlled temperature to avoid over-iodination or decomposition.

- Yield and purity: Careful control of stoichiometry and reaction time is essential to maximize yield and minimize side products.

- Industrial scale: Continuous flow reactors and automated systems have been employed to scale this method, improving safety and consistency.

Sonogashira Coupling Followed by Iodocyclization

A more modern and versatile synthetic route involves a multi-step sequence:

- Sonogashira coupling: Methyl 3-halo-4,5-dimethylthiophene-2-carboxylates are coupled with terminal alkynes under palladium-catalyzed Sonogashira conditions to introduce an alkynyl substituent at the 3-position.

- Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid.

- Iodocyclization: Treatment with iodine (I₂) and sodium bicarbonate (NaHCO₃) in acetonitrile (MeCN) induces intramolecular cyclization and iodination, affording the iodinated thiophene carboxylic acid.

This method allows for structural diversity by varying the alkyne substituent and provides good yields (70–85%) with high regioselectivity.

| Parameter | Sonogashira-Iodocyclization |

|---|---|

| Typical Yield Range | 70–85% |

| Catalysts | Pd-based for coupling; I₂/NaHCO₃ for iodocyclization |

| Solvent | Acetonitrile (MeCN) |

| Reaction Time | 2–8 hours |

| Temperature | Room temperature |

Gewald Reaction Followed by Iodination

The Gewald reaction synthesizes aminothiophene derivatives by condensing α-methylene carbonyl compounds, α-cyano esters, and elemental sulfur under basic conditions. Subsequent iodination at the 2-position can be achieved using iodine and oxidants.

| Parameter | Gewald Reaction |

|---|---|

| Typical Yield Range | 60–75% |

| Catalysts | None |

| Solvent | Ethanol/Water |

| Reaction Time | Variable, typically several hours |

This method is less commonly used for 2-iodo-4,5-dimethylthiophene-3-carboxylic acid due to regioselectivity challenges but remains a valuable synthetic route.

Detailed Research Findings

Iodolactonization of Alkynyl Thiophene Carboxylic Acids

Research has demonstrated the utility of iodocyclization (iodolactonization) on 3-alkynylthiophene-2-carboxylic acids to form iodinated fused heterocycles. The method involves reacting the alkynyl carboxylic acid with iodine and sodium bicarbonate in acetonitrile at room temperature, yielding iodinated thiophene derivatives in good yields (70–91%) depending on the substituents on the alkyne.

- The reaction tolerates various aryl, heteroaryl, and alkyl substituents.

- Reaction times range from 2 to 8 hours.

- Yields vary with substrate structure and reaction conditions.

This approach can be adapted for this compound synthesis by selecting appropriate alkynyl precursors.

Catalysts and Reaction Optimization

- Catalysts such as vanadyl acetylacetonate (VO(acac)₂) and iron acetylacetonate (Fe(acac)₃) have been reported to improve yields and selectivity in iodination and coupling steps.

- Reaction parameters such as temperature, solvent choice, and iodine equivalents critically influence product yield and purity.

- Analytical techniques including ¹H/¹³C NMR, IR spectroscopy (notably the C=O stretch at ~1700 cm⁻¹), and mass spectrometry confirm product structure and purity.

Summary Table of Preparation Methods

| Method | Key Steps | Catalysts/Oxidants | Solvent | Yield Range | Notes |

|---|---|---|---|---|---|

| Direct Iodination | Iodination of 4,5-dimethylthiophene-3-carboxylic acid | I₂ + HNO₃ or H₂O₂ | Polar solvents | Moderate to High | Requires careful control to avoid over-iodination |

| Sonogashira Coupling + Iodocyclization | Pd-catalyzed coupling → hydrolysis → I₂/NaHCO₃ iodocyclization | Pd catalyst; I₂/NaHCO₃ | MeCN | 70–85% | High regioselectivity and yield |

| Gewald Reaction + Iodination | Condensation to aminothiophene → iodination | None for Gewald; I₂ + oxidant for iodination | Ethanol/Water | 60–75% | Less regioselective, more steps |

化学反応の分析

Types of Reactions

2-Iodo-4,5-dimethylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).

Major Products Formed

Substitution: Formation of azides, thiocyanates, or other substituted thiophenes.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols or thioethers.

Coupling: Formation of biaryl compounds or other complex structures.

科学的研究の応用

2-Iodo-4,5-dimethylthiophene-3-carboxylic acid is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: In the development of biologically active compounds and as a probe in biochemical assays.

Medicine: Potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

作用機序

The mechanism of action of 2-Iodo-4,5-dimethylthiophene-3-carboxylic acid depends on its application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the iodine atom, which is a good leaving group. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, leading to the modulation of biochemical pathways .

類似化合物との比較

Structural and Functional Comparison with Analogous Thiophene Carboxylic Acids

The following table compares 2-iodo-4,5-dimethylthiophene-3-carboxylic acid with structurally related thiophene derivatives, highlighting key differences in molecular properties and applications:

Key Observations:

- Halogen Effects : The iodine atom in the target compound enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas chlorine in 4,5-dichloro-3-methylthiophene-2-carboxylic acid is less reactive in such transformations .

- The electron-rich thiophene ring in 4,5-dimethylthiophene-3-carboxylic acid facilitates electrophilic substitutions .

- Functional Group Diversity : The acetamido group in 2-acetamido-4,5-dimethylthiophene-3-carboxylic acid introduces hydrogen-bonding capability, expanding its use in peptide-like conjugates .

Reactivity of the Iodo Substituent

The iodine atom in this compound acts as a superior leaving group compared to bromine or chlorine, enabling efficient palladium-catalyzed cross-coupling reactions. For example, it can participate in Ullmann or Sonogashira couplings to generate biaryl or alkynylated derivatives, respectively .

Carboxylic Acid Functionality

The carboxylic acid group allows for further derivatization, such as esterification or amidation. This is critical in drug design, where carboxylate salts improve solubility or enable salt formation with active pharmaceutical ingredients .

Comparative Reactivity with Chlorinated Analogs

4,5-Dichloro-3-methylthiophene-2-carboxylic acid () exhibits lower reactivity in cross-coupling due to weaker C-Cl bonds but is more amenable to nucleophilic aromatic substitution under harsh conditions.

生物活性

2-Iodo-4,5-dimethylthiophene-3-carboxylic acid is a heterocyclic compound notable for its unique structural features, including an iodine atom and two methyl groups on the thiophene ring. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : CHI OS

- Molecular Weight : Approximately 232.1 g/mol

- Structure : The compound features a thiophene ring with substituents that enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It acts as a reactive intermediate in chemical reactions and may modulate biochemical pathways through interactions with enzymes or receptors.

Key Mechanisms:

- Enzyme Interaction : The compound has been shown to inhibit specific cytochrome P450 enzymes, particularly CYP1A2, affecting drug metabolism and signaling pathways.

- Cell Signaling Pathways : It influences the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cellular responses to growth factors and stress.

Biological Activities

Research indicates that this compound exhibits various biological activities, including antibacterial, antifungal, and potential anticancer properties. These activities are largely due to its structural characteristics that enhance its interaction with biological molecules.

Summary of Biological Activities:

| Activity Type | Description |

|---|---|

| Antibacterial | Inhibits the growth of certain bacterial strains. |

| Antifungal | Effective against various fungal pathogens. |

| Anticancer | Shows promise in inhibiting cancer cell proliferation in preliminary studies. |

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against several bacterial and fungal strains. Results indicated significant inhibition zones compared to control groups, suggesting potent antimicrobial properties.

- Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB). This characteristic is crucial for compounds intended for therapeutic applications.

Key Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Absorption | High |

| BBB Permeability | Yes |

| Metabolism | Primarily via cytochrome P450 enzymes |

Q & A

Basic: What are the recommended synthetic routes for 2-Iodo-4,5-dimethylthiophene-3-carboxylic acid?

Methodological Answer:

A common approach involves halogenation and carboxylation of a pre-functionalized thiophene scaffold. For example, iodination can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a directing group (e.g., methyl substituents). Subsequent oxidation of a methyl group to a carboxylic acid via potassium permanganate (KMnO₄) or ruthenium-based catalysts under acidic conditions is typical.

Example Protocol (Adapted from ):

Start with 4,5-dimethylthiophene-3-carboxylic acid.

Perform iodination using NaIO₄ in 30% aqueous acetic acid under reflux (4 hours).

Purify via filtration, washing with ice-water and acetone.

Key Data:

- Yield: ~85–92% (similar to iodinated benzoic acid analogs).

- Purity: Confirmed by HPLC (>97%) and melting point analysis .

Basic: How is the structure of this compound characterized?

Methodological Answer:

- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures. Ensure high-resolution data collection (e.g., synchrotron sources) to address potential twinning or disorder .

- Spectroscopy :

- ¹H/¹³C NMR : Methyl groups appear as singlets (δ ~2.3–2.5 ppm for CH₃; δ ~120–140 ppm for thiophene carbons).

- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O (~1700 cm⁻¹).

- Mass Spec : Molecular ion peak at m/z 282 (C₇H₇IO₂S⁺).

Data Table (Typical Values):

| Technique | Key Peaks/Data |

|---|---|

| ¹H NMR | δ 2.35 (s, 6H, CH₃), 13.1 (s, 1H, COOH) |

| ¹³C NMR | δ 20.1 (CH₃), 125.5 (C-I), 167.2 (COOH) |

| IR | 1705 cm⁻¹ (C=O) |

| MS | m/z 282 [M]⁺ |

Advanced: What are the challenges in optimizing synthesis yield?

Methodological Answer:

Key challenges include:

- Iodine Selectivity : Competing di-iodination or ring-opening reactions. Mitigate by controlling stoichiometry (1.05 equiv. ICl) and reaction time.

- Carboxylic Acid Stability : Degradation under strong acidic conditions. Use milder oxidants (e.g., TEMPO/NaClO₂) for sensitive substrates.

- Purification : Low solubility in common solvents. Recrystallize from ethanol/water mixtures.

Contradiction Note : While NaIO₄ is effective for benzoic acid analogs (), thiophene derivatives may require alternative oxidants due to sulfur’s redox activity .

Advanced: How does the iodine substituent influence reactivity?

Methodological Answer:

The iodine atom:

- Activates Cross-Coupling : Facilitates Suzuki-Miyaura or Ullmann couplings (e.g., with aryl boronic acids).

- Directs Electrophilic Substitution : Positions further substituents para to iodine on the thiophene ring.

- Steric Effects : Methyl groups at C4/C5 hinder reactivity at C3. Computational DFT studies (e.g., Gaussian 09) can map electron density to predict reactivity .

Advanced: What analytical methods assess purity and stability?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: 70% acetonitrile/30% H₂O (0.1% TFA). Retention time: ~8.2 min.

- TLC : Rf = 0.4 (silica gel, ethyl acetate/hexane 1:1).

- Stability Testing : Store at 2–8°C in amber vials; monitor decomposition via NMR over 6 months .

Basic: What safety precautions are required?

Methodological Answer:

- Handling : Use nitrile gloves and fume hoods. Avoid inhalation (potential respiratory irritant).

- Storage : Keep in airtight containers under nitrogen (prevents iodine loss via sublimation).

- Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite .

Advanced: How is computational chemistry applied to study this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding affinity with biological targets (e.g., enzyme active sites).

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (HOMO-LUMO gap ~4.2 eV).

- MD Simulations : Assess solvation effects in water/DMSO mixtures (GROMACS software) .

Advanced: What are its applications in medicinal chemistry?

Methodological Answer:

- Pharmaceutical Intermediate : Used in synthesizing kinase inhibitors (e.g., EGFR inhibitors) via Suzuki coupling.

- Biological Probe : Radiolabel with ¹²⁵I for imaging studies (requires iodinated precursor stability testing).

- SAR Studies : Methyl and iodine groups enhance lipophilicity (logP ~2.8), improving blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。